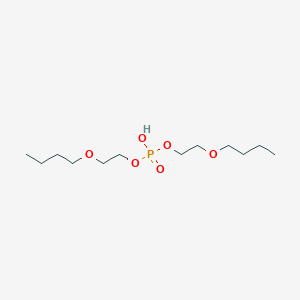

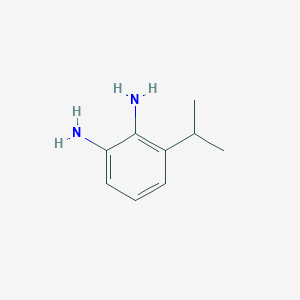

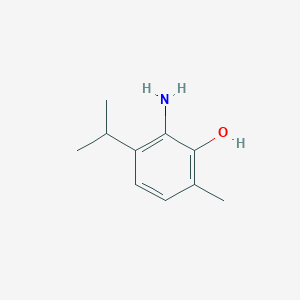

![molecular formula C7H13N B049918 4-氮杂螺[2.5]辛烷 CAS No. 124269-04-1](/img/structure/B49918.png)

4-氮杂螺[2.5]辛烷

描述

Synthesis Analysis

The synthesis of 4-Azaspiro[2.5]octane and related compounds involves complex organic synthesis techniques. Research on related structures, such as phosphorated 1,3-azoles and poly[octanediol-co-(citric acid)-co-(sebacic acid)] elastomers, highlights the diverse synthetic approaches employed in creating spiro compounds and related derivatives. These methods include the use of metallic derivatives, cross-coupling reactions, and catalyst-free polyesterification reactions, which are pivotal in the construction of such intricate molecular architectures (E. Abdurakhmanova et al., 2018) (I. Djordjevic et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of 4-Azaspiro[2.5]octane derivatives is essential for understanding their chemical reactivity and properties. Techniques such as crystallography and spectroscopy are often utilized to elucidate the detailed molecular geometry and electronic structure of these compounds. Studies on related azine and indole compounds provide insights into the strategies for analyzing complex organic molecules and their structural classifications (J. Safari & Soheila Gandomi-Ravandi, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Azaspiro[2.5]octane derivatives encompasses a range of reactions, including photoisomerization in azobenzenes, which illustrates the dynamic behavior of certain spiro compounds under light irradiation. Such properties are crucial for their applications in molecular devices and functional materials (H. Bandara & S. Burdette, 2012).

Physical Properties Analysis

The physical properties of 4-Azaspiro[2.5]octane and its derivatives, such as solubility, melting point, and stability, are critical for their practical application. While specific studies on 4-Azaspiro[2.5]octane are limited, research on related compounds like 1,2,3-triazoles and dihydropyridines provides a framework for understanding how structural variations influence these properties (C. Kaushik et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to the utility of 4-Azaspiro[2.5]octane derivatives in synthetic chemistry and potential applications. Investigations into the synthetic routes and reactivity of azines and oxadiazoles, for example, reveal the complexity and versatility of nitrogen-containing compounds (J. Safari & Soheila Gandomi-Ravandi, 2014).

科学研究应用

药物发现:

- 合成新型噻/氧杂-氮杂螺[3.4]辛烷作为多功能且结构多样的药物发现模块,包括对映选择性方法 (Li, Rogers-Evans, & Carreira, 2013).

- 开发对 α7 神经元烟碱乙酰胆碱受体具有高亲和力的 (1'S,2R,4'S)-3H-4'-氮杂螺[苯并[4,5]咪唑并[2,1-b]恶唑-2,2'-双环[2.2.2]辛烷],在神经科学研究中显示出潜力 (Cook et al., 2017).

化学合成和结构分析:

- 使用核磁共振光谱对 1-氧杂螺[2.5]辛烷和 1-氧杂-2-氮杂螺[2.5]辛烷衍生物进行结构和构象分析,提供了对取代基的空间和电子效应的见解 (Montalvo-González & Ariza-Castolo, 2012).

- 合成包括 5-氮杂螺[2.4]庚烷、5-氮杂螺[2.5]辛烷和 5-氮杂螺[2.6]壬烷在内的多种氮杂螺环,这对于化学驱动的药物发现非常重要 (Wipf, Stephenson, & Walczak, 2004).

材料科学:

- 研究螺环丙烷衍生物在酸性溶液中保护低碳钢的抑制性能,突出了它们作为缓蚀剂的潜力 (Chafiq et al., 2020).

- 通过红外激光光敏分解 4-硅杂螺[3.4]辛烷进行高效气相聚合物沉积,证明了在有机硅聚合物合成中的应用 (Sedláčková et al., 1989).

安全和危害

The safety data sheet for a related compound, 7-oxa-4-azaspiro[2.5]octane, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

4-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFHYYCWZWCTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608349 | |

| Record name | 4-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azaspiro[2.5]octane | |

CAS RN |

124269-04-1 | |

| Record name | 4-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)